molecular formula C13H20N2O3 B2986923 tert-Butyl (2-(6-methoxypyridin-2-yl)ethyl)carbamate CAS No. 2205310-32-1

tert-Butyl (2-(6-methoxypyridin-2-yl)ethyl)carbamate

Cat. No.: B2986923
CAS No.: 2205310-32-1
M. Wt: 252.314
InChI Key: IVQCSAUINKPRAX-UHFFFAOYSA-N
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Description

tert-Butyl (2-(6-methoxypyridin-2-yl)ethyl)carbamate is a carbamate-protected pyridine derivative widely used as a pharmaceutical intermediate. Its structure features a tert-butyl carbamate group linked via an ethyl chain to a 6-methoxypyridin-2-yl moiety. The methoxy group at the 6-position of the pyridine ring enhances electron density, influencing reactivity in coupling or substitution reactions. This compound is critical in drug discovery for protecting amines during synthesis .

Properties

IUPAC Name

tert-butyl N-[2-(6-methoxypyridin-2-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)14-9-8-10-6-5-7-11(15-10)17-4/h5-7H,8-9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQCSAUINKPRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl (2-(6-methoxypyridin-2-yl)ethyl)carbamate involves several steps. One common method includes the reaction of 6-methoxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under inert atmosphere conditions to prevent unwanted side reactions . The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

tert-Butyl (2-(6-methoxypyridin-2-yl)ethyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (2-(6-methoxypyridin-2-yl)ethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(6-methoxypyridin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Methoxy vs. Chloro Substituents
  • tert-Butyl (6-chloropyridin-2-yl)carbamate (CAS 159603-71-1):

    • Structure : Chloro substituent at the 6-position; lacks the ethyl linker.
    • Molecular Formula : C10H13ClN2O2 (MW 228.68) vs. C11H16N2O3 (MW 228.26 for the target compound).
    • Impact : The chloro group increases electrophilicity, favoring nucleophilic aromatic substitution. In contrast, the methoxy group in the target compound directs reactivity toward electrophilic substitution .
  • tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate (CAS 1142192-00-4):

    • Structure : Chloro and pivalamide groups at the 6- and 5-positions, respectively; methyl linker.
    • Molecular Weight : 341.83 g/mol, significantly higher due to the bulky pivalamide group.
    • Application : Used in specialized coupling reactions where steric hindrance is required .
Amino and Ethoxy Substituents
  • Reactivity: The amino group enables cross-coupling reactions (e.g., Buchwald-Hartwig amination) but requires protection to avoid side reactions .
  • tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate (CAS 1355189-35-3):

    • Structure : Ethoxy and methyl groups at the 6- and 2-positions, respectively.
    • Application : Ethoxy groups improve metabolic stability in drug candidates compared to methoxy .

Variations in the Linker Chain

Ethyl vs. Methyl Linkers
  • tert-Butyl (6-methoxypyridin-2-yl)carbamate (CAS 855784-40-6):

    • Structure : Direct carbamate attachment to pyridine without an ethyl chain.
    • Impact : Reduced flexibility compared to the ethyl-linked target compound, limiting its utility in conformational studies .
  • tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate (CAS 1158999-98-4): Structure: Ethyl linker attached to an indole ring instead of pyridine. Application: Demonstrates the role of heterocycle substitution in modulating biological activity (e.g., cannabinoid receptor binding) .

Functional Group Modifications

Carbamate vs. Amide Derivatives
  • tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS 1799420-92-0):
    • Structure : Pyrimidine ring with hydroxy and fluoro groups; methyl carbamate.
    • Safety : Higher toxicity (requires physician consultation) compared to pyridine-based carbamates .
PEG-Modified Carbamates
  • tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (CAS 139115-92-7):
    • Structure : PEG-like chain enhances hydrophilicity.
    • Application : Used in bioconjugation to improve solubility of drug candidates .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Application
tert-Butyl (2-(6-methoxypyridin-2-yl)ethyl)carbamate Not specified C11H16N2O3 228.26 6-methoxy, ethyl linker Pharmaceutical intermediate
tert-Butyl (6-chloropyridin-2-yl)carbamate 159603-71-1 C10H13ClN2O2 228.68 6-chloro Nucleophilic substitution reactions
tert-Butyl (6-aminopyridin-2-yl)methylcarbamate Not specified C11H15N3O2 221.26 6-amino, methyl linker Cross-coupling reactions
tert-Butyl (6-ethoxy-2-methylpyridin-3-yl)methylcarbamate 1355189-35-3 C14H22N2O3 266.34 6-ethoxy, 2-methyl Metabolic stabilization
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate 139115-92-7 C11H23NO6 265.30 PEG chain Bioconjugation

Key Findings

  • Reactivity : Methoxy groups enhance electron density, favoring electrophilic substitutions, while chloro groups facilitate nucleophilic pathways .
  • Biological Impact : Ethyl linkers improve binding flexibility in receptor-targeted compounds compared to methyl linkers .
  • Safety : Pyrimidine-based carbamates exhibit higher toxicity than pyridine analogs, necessitating stringent handling protocols .

Biological Activity

Introduction

tert-Butyl (2-(6-methoxypyridin-2-yl)ethyl)carbamate is a chemical compound characterized by the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

The synthesis of this compound typically involves the reaction of 6-methoxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is often carried out under inert conditions to minimize side reactions. The compound features a tert-butyl group attached to a carbamate moiety linked to a pyridine derivative, specifically 6-methoxypyridine.

PropertyValue
Molecular FormulaC13H20N2O3
Molecular Weight252.31 g/mol
Density~1.1 g/cm³
Boiling Point~368.1 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the methoxy group may participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity.

Enzyme Inhibition

Preliminary studies suggest that compounds with similar structures exhibit enzyme inhibition properties. For instance, the compound has been investigated for its potential role as an enzyme inhibitor in various biological pathways. The specific interaction data for this compound remain limited; however, related compounds have shown significant inhibitory effects against various enzymes involved in metabolic processes .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In one study, compounds structurally related to this compound were tested on human liver cell lines (HepG2). The results indicated varying levels of cytotoxicity, with some derivatives exhibiting lower toxicity compared to others .

Case Studies

  • SARS-CoV Protease Inhibition : Research has indicated that similar dipeptide-type compounds can act as inhibitors of the SARS-CoV 3CL protease. The structure-activity relationship studies revealed that certain modifications could enhance inhibitory potency while reducing cytotoxicity .
  • Antimicrobial Activity : Compounds with pyridine derivatives have been studied for their antimicrobial properties. While direct studies on this compound are lacking, related compounds have demonstrated effectiveness against various bacterial strains.

Comparison with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
tert-Butyl (6-methylpyridin-2-yl)carbamateC12H17N2O3Lacks methoxy group; different biological activity
tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamateC13H19BrN2O3Contains bromine; potential for different reactivity
tert-Butyl (4-(6-methoxypyridin-3-yl)butanoateC14H19N3O3Longer carbon chain; distinct pharmacological profile

These comparisons illustrate how variations in substituents can significantly affect the properties and potential applications of related compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing tert-Butyl (2-(6-methoxypyridin-2-yl)ethyl)carbamate, and how can reaction parameters be optimized?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of a primary amine. A common approach involves reacting 2-(6-methoxypyridin-2-yl)ethylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane or THF. Reaction monitoring via TLC or LC-MS is critical to optimize stoichiometry and reaction time, with yields often exceeding 80% under inert conditions .

Q. How can researchers validate the purity and molecular identity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm structural integrity (e.g., tert-butyl singlet at ~1.4 ppm, methoxy resonance at ~3.8 ppm) . High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight. Purity is assessed via HPLC (≥95% area under the curve) with a C18 column and acetonitrile/water gradient .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at 2–8°C under inert gas (argon/nitrogen) in amber vials to prevent hydrolysis of the Boc group. Decomposition risks increase above 25°C or in acidic/humid environments. Periodic NMR or TLC checks are advised to detect degradation .

Advanced Research Questions

Q. How does the tert-butyl carbamate group influence reactivity in downstream functionalization reactions?

  • Methodological Answer : The Boc group acts as a temporary protective moiety for amines, enabling selective alkylation or acylation at other sites. For example, under acidic conditions (TFA/DCM), Boc deprotection yields a free amine for coupling. Stability during metal-catalyzed cross-coupling (e.g., Suzuki) must be verified, as Pd catalysts may require anhydrous, oxygen-free conditions to retain Boc integrity .

Q. What strategies resolve discrepancies between experimental and computational spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data. Solvent effects (e.g., CDCl₃ vs. DMSO-d₆) must be accounted for. Crystal structure analysis (via X-ray diffraction) can validate hydrogen-bonding patterns, as seen in related carbamates .

Q. How can researchers assess the compound’s stability under catalytic or high-temperature conditions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures. For catalytic studies (e.g., hydrogenation), monitor Boc stability via in situ IR spectroscopy or quenching followed by LC-MS. Kinetic studies under varying pH (e.g., buffer solutions) reveal hydrolysis rates, critical for applications in aqueous media .

Data Contradiction and Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Systematically test solubility in DMF, DMSO, and THF using gravimetric analysis (saturation concentration method). Conflicting data may arise from impurities; repurify via column chromatography (silica gel, ethyl acetate/hexane) and redetermine. Solubility parameters (Hansen solubility parameters) can predict compatibility with reaction matrices .

Application-Oriented Questions

Q. What role does this compound play in synthesizing pyridine-based pharmacophores?

  • Methodological Answer : The 6-methoxypyridine moiety is a common motif in kinase inhibitors. Researchers functionalize the ethylcarbamate chain via deprotection to introduce heterocycles or bioisosteres. For example, coupling with boronic acids under Suzuki conditions generates biphenyl derivatives, validated via X-ray crystallography in related studies .

Q. How can the compound be used to study hydrogen-bonding interactions in crystal engineering?

  • Methodological Answer : Co-crystallize with hydrogen-bond acceptors (e.g., carboxylic acids) and analyze via X-ray diffraction. The carbamate NH and pyridine N atoms participate in intermolecular interactions, as demonstrated in analogs with 3D architectures stabilized by N–H···O and C–H···π bonds .

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